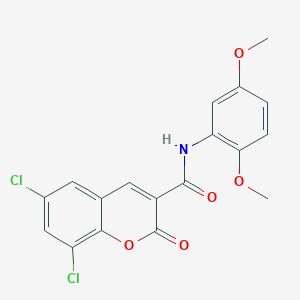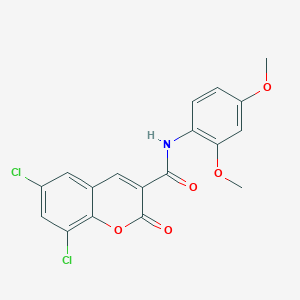![molecular formula C22H21N3O5 B3507233 3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B3507233.png)
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one
Übersicht
Beschreibung
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one is a chemical compound that belongs to the class of chromone derivatives. It is commonly known as DMNC or Dimethylaminochromone. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of DMNC is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
DMNC has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DMNC has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMNC is its broad range of pharmacological activities. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a potentially useful compound in the treatment of a range of diseases. However, one of the limitations of DMNC is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DMNC. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Finally, further studies are needed to fully elucidate the mechanism of action of DMNC and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
DMNC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. DMNC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14-4-3-5-15(2)20(14)23-8-10-24(11-9-23)21(26)18-13-16-12-17(25(28)29)6-7-19(16)30-22(18)27/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTAEPDKLYFMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-6-nitro-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({[4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B3507155.png)
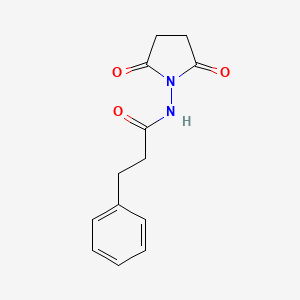
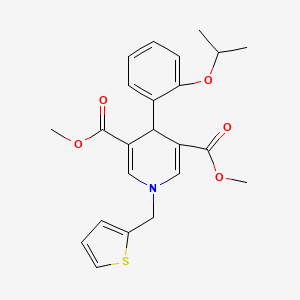
![dimethyl 1-[2-(4-methoxyphenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507172.png)
![dimethyl 1-cyclopentyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507180.png)

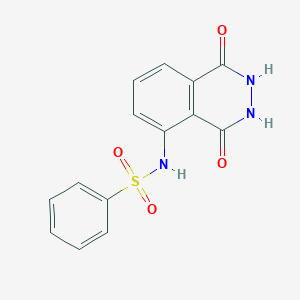
![N-[4-(6-bromo-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507198.png)
![N-[4-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507204.png)

![2-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B3507213.png)
![6-nitro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3507229.png)
